![molecular formula C22H16N2O2S2 B323898 N-[4'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B323898.png)
N-[4'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) is an organic compound with the molecular formula C22H16N2O2S2. It is characterized by the presence of a biphenyl core linked to two thiophene carboxamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) typically involves the reaction of 4,4’-diaminobiphenyl with 2-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of amides.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
作用機序
The mechanism of action of N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The biphenyl core provides structural rigidity, while the thiophene carboxamide groups facilitate interactions with target molecules through hydrogen bonding and π-π stacking .
類似化合物との比較
Similar Compounds
N,N’-4,4’-biphenyldiyldi(2-furancarboxamide): Similar structure but with furan rings instead of thiophene rings.
N,N’-4,4’-biphenyldiyldi(2-pyridinecarboxamide): Contains pyridine rings instead of thiophene rings.
Uniqueness
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to furan or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .
特性
分子式 |
C22H16N2O2S2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
N-[4-[4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O2S2/c25-21(19-3-1-13-27-19)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-22(26)20-4-2-14-28-20/h1-14H,(H,23,25)(H,24,26) |
InChIキー |
KJMWBYJURUEKBZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
正規SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


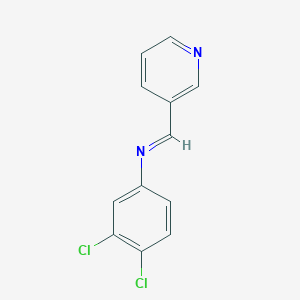
![N-phenyl-2-[(3-pyridinylmethylene)amino]benzamide](/img/structure/B323816.png)
![2,2,2-trifluoro-N-phenyl-N-{2-[(trifluoroacetyl)anilino]ethyl}acetamide](/img/structure/B323819.png)
![N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE](/img/structure/B323820.png)
![N~1~,N~2~-bis[2-(benzyloxy)benzylidene]-1,2-benzenediamine](/img/structure/B323823.png)
![5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol](/img/structure/B323825.png)
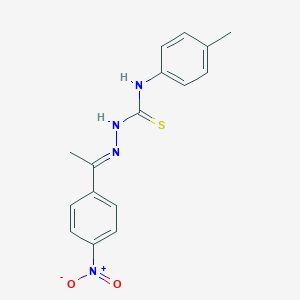
![1-(4-methylphenyl)-3-[[(E)-pyrrol-2-ylidenemethyl]amino]thiourea](/img/structure/B323833.png)
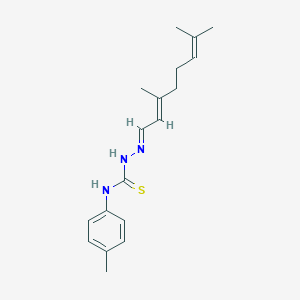
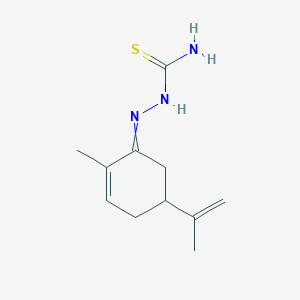
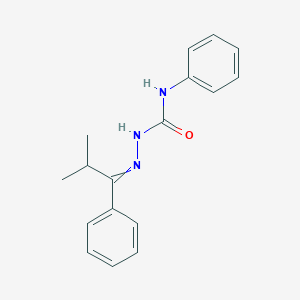
![Ethyl 3-[(anilinocarbonyl)hydrazono]butanoate](/img/structure/B323838.png)
![1-[[(E)-indol-3-ylidenemethyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B323840.png)
![3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B323841.png)
